![molecular formula C12H7ClF3NO B3024728 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 383136-36-5](/img/structure/B3024728.png)

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

説明

The compound “1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including chlorination and coupling reactions .科学的研究の応用

Medicinal Chemistry and Drug Development

The TFM group plays a crucial role in drug discovery due to its unique properties. Several FDA-approved drugs incorporate this motif, exhibiting diverse pharmacological activities . For instance, Alpelisib , an inhibitor of phosphatidylinositol 3-kinase (PI3K), contains a trifluoromethyl alkyl-substituted pyridine moiety . Researchers continue to explore TFM-containing compounds for novel drug candidates.

Anticancer Agents

The synthesis and evaluation of o-amino-arylurea derivatives, including TFM-substituted analogs, have been investigated for their kinase inhibitory activity. Kinase insert domain-containing receptor (KDR) is a validated target in anticancer drug development, and TFM derivatives may contribute to this field .

Agrochemicals

Trifluoromethylpyridines serve as a key structural motif in active agrochemical ingredients. Researchers have explored their synthesis and application in pesticides and herbicides. These compounds exhibit promising biological activities, making them valuable in crop protection .

Safety and Hazards

作用機序

Target of Action

Compounds with a similar trifluoromethyl group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which is achieved through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Compounds with similar structures have shown significant analgesic activity in pain models in mice .

Action Environment

It is known that certain compounds with a trifluoromethyl group can degrade slowly in the atmosphere by reaction with photochemically-produced hydroxyl radicals .

特性

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-11-4-3-8(6-10(11)12(14,15)16)17-5-1-2-9(17)7-18/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUPASXBZUWDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

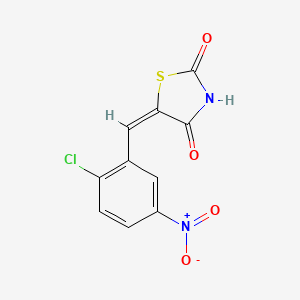

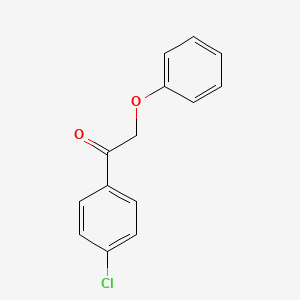

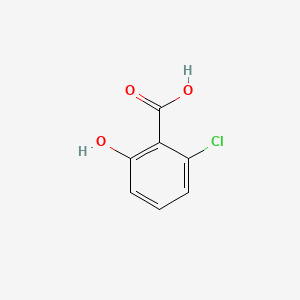

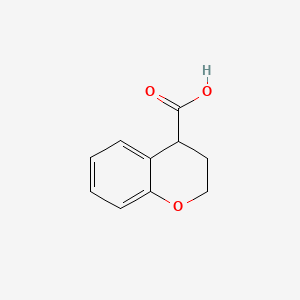

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)

![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)

![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)

![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)